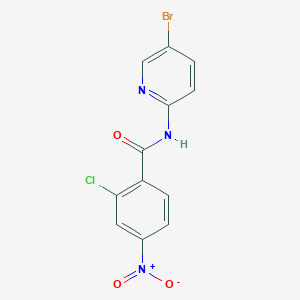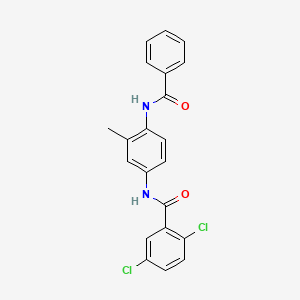![molecular formula C23H21BrN2O4 B3737905 4-bromo-N-(4-{[(3,4-dimethoxyphenyl)acetyl]amino}phenyl)benzamide](/img/structure/B3737905.png)
4-bromo-N-(4-{[(3,4-dimethoxyphenyl)acetyl]amino}phenyl)benzamide
Übersicht
Beschreibung
4-bromo-N-(4-{[(3,4-dimethoxyphenyl)acetyl]amino}phenyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a dimethoxyphenyl group, and an acylated amino group attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-{[(3,4-dimethoxyphenyl)acetyl]amino}phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Acylation Reaction: The initial step involves the acylation of 3,4-dimethoxyphenylacetic acid with an appropriate acyl chloride to form the corresponding acylated product.
Amidation Reaction: The acylated product is then reacted with 4-aminobenzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Bromination: The final step involves the bromination of the aromatic ring using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-N-(4-{[(3,4-dimethoxyphenyl)acetyl]amino}phenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy groups and the acylated amino group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(4-{[(3,4-dimethoxyphenyl)acetyl]amino}phenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which 4-bromo-N-(4-{[(3,4-dimethoxyphenyl)acetyl]amino}phenyl)benzamide exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The presence of the bromine atom and the acylated amino group can influence its binding affinity and specificity towards these targets, thereby modulating biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-bromo-N-(4-{[(3,4-dimethoxyphenyl)acetyl]amino}phenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
4-bromo-N-(4-{[(3,4-dimethoxyphenyl)acetyl]amino}phenyl)benzoate: Similar structure but with a benzoate group instead of a benzamide group.
Uniqueness
4-bromo-N-(4-{[(3,4-dimethoxyphenyl)acetyl]amino}phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the dimethoxyphenyl and acylated amino groups contribute to its potential biological activities.
This compound’s unique structure and properties make it a valuable subject of study in various fields of scientific research.
Eigenschaften
IUPAC Name |
4-bromo-N-[4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN2O4/c1-29-20-12-3-15(13-21(20)30-2)14-22(27)25-18-8-10-19(11-9-18)26-23(28)16-4-6-17(24)7-5-16/h3-13H,14H2,1-2H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUUYQNPIXQNBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B3737827.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B3737835.png)
![N-{2-chloro-4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B3737842.png)
![3,5-diethoxy-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3737852.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B3737859.png)
![3-chloro-N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B3737866.png)
![methyl 2-{[N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3737878.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B3737880.png)
![N-[4-(anilinocarbonyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B3737883.png)

![4-Chloro-3-nitro-N-[2-(pyridin-3-YL)-1,3-benzoxazol-5-YL]benzamide](/img/structure/B3737906.png)
![5,5'-sulfonylbis[2-(2-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B3737920.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B3737921.png)

